molecular formula C8H7FO2 B1282677 4-(Fluoromethyl)benzoic Acid CAS No. 118507-45-2

4-(Fluoromethyl)benzoic Acid

Cat. No. B1282677
CAS RN: 118507-45-2
M. Wt: 154.14 g/mol
InChI Key: QADXJCSDQCVCIS-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)benzoic acid is used as an intermediate in organic synthesis . For instance, it is used to synthesize N-cuccinimidyl 4- [18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies .


Synthesis Analysis

The synthesis of 4-(Fluoromethyl)benzoic acid can be achieved through the reaction of 4-chloromethyl-benzoic acid with AqNO in the presence of H . The reaction was carried out in acetonitrile with stirring for 20 minutes, under a slow nitrogen current .


Molecular Structure Analysis

The molecular formula of 4-(Fluoromethyl)benzoic acid is C8H7FO2 . The InChI code is 1S/C8H7FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) .

Safety And Hazards

4-(Fluoromethyl)benzoic acid causes skin irritation and serious eye damage . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear personal protective equipment .

properties

IUPAC Name

4-(fluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADXJCSDQCVCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553762
Record name 4-(Fluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Fluoromethyl)benzoic Acid

CAS RN

118507-45-2
Record name 4-(Fluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Fluoromethyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 200 ml of methanol, 8.68 g of methyl 4-(fluoromethyl)benzoate was dissolved, and 77 ml of aqueous solution of 1 N sodium hydroxide was added dropwise with stirring and cooling. The mixture was then stirred for 3.5 hours at room temperature. After the mixture was acidified with 1 N hydrochloric acid, the precipitated crystals were collected by filtration, and the filtrate was concentrated. The precipitated crystals were combined with the residue obtained by concentrating the filtrate, and water was added thereto. The mixture was extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to provide 7.47 g of the objective compound as colorless crystals.
[Compound]
Name
aqueous solution
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.68 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was 4-(fluoromethyl)benzoic acid (FMeB) chosen as a building block for the synthesis of potential 5-HT1A antagonists?

A1: The research aimed to develop fluorine-18-labeled 5-HT1A antagonists for positron emission tomography (PET) imaging. FMeB, containing a fluorine-18 atom, was selected for several reasons:

  • Fluorine-18 Isotope: Fluorine-18 is a positron emitter with a relatively long half-life (109.8 minutes), making it suitable for PET imaging and allowing for sufficient time for synthesis and imaging procedures [].
  • Structural Similarity: FMeB bears structural resemblance to part of the WAY 100635 molecule, a known potent and selective 5-HT1A antagonist []. This similarity suggests potential for binding to the 5-HT1A receptor.
  • Metabolic Stability: While FMeB itself wasn't the final compound, its incorporation aimed to improve the metabolic stability of the resulting antagonist compared to other tested derivatives [].

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